molecular formula C14H12N4O6 B11541521 Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11541521
M. Wt: 332.27 g/mol
InChI Key: ZGYPEQGKDCSRDU-UHFFFAOYSA-N
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Description

ETHYL 5-(3-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyrrolo[3,4-c]pyrazole core, and an ethyl ester functional group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines. This reaction is carried out under controlled conditions to ensure regioselectivity and high yield. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as Amberlyst-70, which is known for its thermal stability and eco-friendly attributes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced properties.

Scientific Research Applications

ETHYL 5-(3-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-(3-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to the modulation of biological processes. The pyrrolo[3,4-c]pyrazole core can also interact with nucleic acids and proteins, affecting their function and activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-(3-NITROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups and heterocyclic core, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as a lead compound for drug development and materials science applications.

Properties

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

ethyl 5-(3-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H12N4O6/c1-2-24-14(21)11-9-10(15-16-11)13(20)17(12(9)19)7-4-3-5-8(6-7)18(22)23/h3-6,9-10,15H,2H2,1H3

InChI Key

ZGYPEQGKDCSRDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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